4beta-Hydroxywithanolide E
Overview
Description
4beta-Hydroxywithanolide E is a steroid isolated from Physalis peruviana . It has been found to have anti-inflammatory and anticancer activities . It has also been shown to inhibit adipocyte differentiation of 3T3-L1 cells through modulation of mitotic clonal expansion .
Molecular Structure Analysis
The molecular formula of 4beta-Hydroxywithanolide E is C28H38O8 . Its exact mass is 502.26 and its molecular weight is 502.60 . The structure of 4beta-Hydroxywithanolide E includes a 17α-oriented side chain .Chemical Reactions Analysis
4beta-Hydroxywithanolide E has been found to inhibit LPS-induced nitric oxide (NO) production in RAW 264.7 cells and TNF-alpha-induced NF-kappaB activity in HEK293 cells . It also suppresses mRNA expression of central adipogenic transcription factors, peroxisome proliferator-activated receptor γ, and CCAAT/enhancer-binding protein α in the early stage of adipocyte differentiation .Scientific Research Applications
Isolation and Characterization
4β-Hydroxywithanolide E, a withanolide, has been isolated from the EtOAc extract of leaves, flowers, and stems of Physalis cinerascens. The structural elucidation of this compound was achieved through spectroscopic methods and confirmed by X-ray diffraction analysis (Maldonado et al., 2005).
DNA Damage and Repair
Research has demonstrated that 4β-Hydroxywithanolide E induces reactive oxygen species production and apoptosis in human breast cancer MCF-7 cells. It was found to cause DNA damage and regulated DNA damage signaling in these cells. The study suggested that the non-homologous end joining pathway is a major route for protection against 4β-Hydroxywithanolide E-induced DNA damage in MCF-7 cells (You et al., 2014).
Inflammation and Adipose Tissue
A study involving 4β-Hydroxywithanolide E isolated from Physalis pruinosa calyx found that it has anti-inflammatory effects by inhibiting NF-κB activation in adipocytes. This effect resulted in the inhibition of macrophage accumulation in obese adipose tissue, improving plasma adiponectin levels, and increasing glucose tolerance in db/db mice, suggesting its potential in diabetes and obesity treatment (Takimoto et al., 2014).
Anti-Adipogenic Properties
4β-Hydroxywithanolide E, along with withanolide E, from Physalis peruviana was found to have anti-adipogenic properties. They inhibited mRNA expression of central adipogenic transcription factors in the early stage of adipocyte differentiation, suggesting potential use in the treatment of obesity (Kumagai et al., 2020).
Chemical Defence in Plants
In Physalis peruviana, the concentration of 4β-Hydroxywithanolide E in the berry and surrounding calyx was studied during fruit development. It was observed that the compound's concentration changed with the maturation stage, providing a measure of chemical defense in the plant (Baumann & Meier, 1993).
Safety And Hazards
properties
IUPAC Name |
(1S,2R,6S,7R,9R,11R,12R,15S,16S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-6,12,15-trihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O8/c1-14-12-20(35-22(31)15(14)2)25(5,32)27(34)11-10-26(33)17-13-21-28(36-21)19(30)7-6-18(29)24(28,4)16(17)8-9-23(26,27)3/h6-7,16-17,19-21,30,32-34H,8-13H2,1-5H3/t16-,17+,19-,20+,21+,23-,24-,25-,26+,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBUGICUKQIKTJ-KABTZXSUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314108 | |
Record name | 4β-Hydroxywithanolide E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4beta-Hydroxywithanolide E | |
CAS RN |
54334-04-2 | |
Record name | 4β-Hydroxywithanolide E | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54334-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4beta-Hydroxywithanolide E | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054334042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4.beta.-Hydroxywithanolide E | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212509 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4β-Hydroxywithanolide E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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